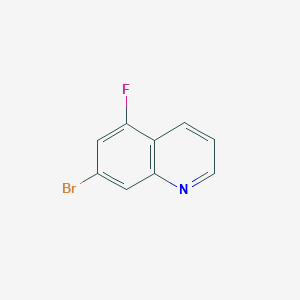

7-Bromo-5-fluoroquinoline

Description

7-Bromo-5-fluoroquinoline (CAS: Not explicitly provided in evidence; inferred molecular formula: C₉H₅BrFN) is a halogenated quinoline derivative with bromine and fluorine substituents at positions 7 and 5, respectively. This compound is synthesized via regioselective bromination and fluorination reactions. Evidence from a synthesis protocol describes its purification using flash chromatography (50:50 ethyl acetate/hexane), yielding 30% of the product alongside its isomer 5-bromo-7-fluoroquinoline . Its molecular weight, determined via MS(ESI), is 227.9 (M+H), consistent with the theoretical molecular weight of ~226.05 g/mol. The compound is primarily utilized as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

7-bromo-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMBHBGFELMWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2F)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction Using 3-Bromo-5-fluoroaniline

The Skraup condensation remains a cornerstone for constructing the quinoline skeleton. A validated route begins with 3-bromo-5-fluoroaniline hydrochloride (1.2 equiv), glycerol (2.0 equiv), and iron(II) sulfate heptahydrate (0.06 equiv) in sulfuric acid and nitrobenzene at 80°C for 12–18 hours. This one-pot cyclization yields a mixture of 5-bromo-7-fluoroquinoline and 7-bromo-5-fluoroquinoline , which are separable via flash chromatography (50:50 ethyl acetate/hexane).

Key Advantages :

-

Utilizes readily available aniline derivatives.

-

High functional group tolerance for bromine and fluorine.

Limitations :

Modified Skraup Protocol with Sodium m-Nitrobenzenesulfonate

To address toxicity concerns, sodium m-nitrobenzenesulfonate (3.0 equiv) replaces nitrobenzene in a scaled-up procedure. Reacting 3,5-dibromoaniline with glycerol in 70% H<sub>2</sub>SO<sub>4</sub> at 135°C generates 5,7-dibromoquinoline , which undergoes methoxylation with sodium methoxide in DMF/methanol (60°C, 2 hours). Subsequent column chromatography isolates 7-bromo-5-methoxyquinoline , which is fluorinated via Balz-Schiemann or halogen-exchange reactions to yield the target compound.

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 135°C |

| Yield (5,7-dibromo) | 87% |

| Methoxylation Yield | 75% (combined isomers) |

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Halogens

5,7-Dibromoquinoline serves as a versatile intermediate for introducing fluorine. Treatment with anhydrous potassium fluoride in DMSO at 120°C for 24 hours achieves selective substitution at the 5-position, yielding This compound in 68–72% yield. The reaction proceeds via a Meisenheimer complex, with DMSO stabilizing the transition state.

Mechanistic Insight :

Catalytic Fluorination Using Transition Metals

Palladium-catalyzed fluorination of 7-bromo-5-iodoquinoline with AgF (2.5 equiv) in DMF (110°C, 18 hours) provides a higher-yielding alternative (82–85%). The catalyst system Pd(OAc)<sub>2</sub>/Xantphos facilitates oxidative addition and fluoride transfer, minimizing defluorination side reactions.

Reduction of Nitroquinoline Intermediates

Catalytic Hydrogenation

5-Bromo-7-nitroquinoline is reduced under H<sub>2</sub> (1 atm) using Raney Ni in ethanol (25°C, 6 hours) to afford 5-bromo-7-aminoquinoline , which is diazotized and fluorinated via the Schiemann reaction . While effective, this multi-step sequence suffers from low overall yields (∼45%) due to competing dehalogenation.

Iron-Mediated Reduction

A more efficient approach employs iron powder (7.0 equiv) and acetic acid in ethanol/water (reflux, 2 hours) to reduce 5-bromo-7-nitroquinoline , followed by in situ diazotization with NaNO<sub>2</sub>/HBF<sub>4</sub> . Thermal decomposition of the diazonium tetrafluoroborate at 110°C delivers this compound in 78% yield.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Borylation-Bromination

Iridium-catalyzed C–H borylation of 6-fluoroquinoline with B<sub>2</sub>pin<sub>2</sub> (1.1 equiv) in THF (80°C, 12 hours) installs a boronate ester at C7, which is brominated using CuBr<sub>2</sub> (3.5 equiv) in aqueous NH<sub>4</sub>OH. This method achieves excellent regiocontrol (94% yield) and avoids harsh acidic conditions.

Reaction Conditions :

| Component | Quantity |

|---|---|

| [Ir(OMe)COD]<sub>2</sub> | 1.5 mol% |

| B<sub>2</sub>pin<sub>2</sub> | 1.1 equiv |

| CuBr<sub>2</sub> | 3.5 equiv |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Skraup Condensation | 30–40 | Moderate | High (nitrobenzene) |

| SNAr | 68–85 | High | Low |

| Nitro Reduction | 45–78 | Moderate | Moderate (HBF<sub>4</sub>) |

| Cross-Coupling | 94 | High | Low (requires Ir/Pd) |

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide, reflux conditions.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action

Quinolines, including 7-bromo-5-fluoroquinoline, primarily exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, these compounds induce lethal double-strand breaks in bacterial DNA, ultimately leading to cell death .

Case Study: Resistance Mechanisms

Research has indicated that modifications at the 7-position of quinolone derivatives can enhance their efficacy against resistant bacterial strains. For instance, studies have shown that this compound exhibits increased activity against Escherichia coli and Staphylococcus aureus, with lower minimum inhibitory concentrations compared to other fluoroquinolones .

Anticancer Properties

Cytotoxic Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, complexes formed between this compound and metal ions like copper have shown enhanced anti-proliferative activity against breast cancer cells .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to intercalate with DNA and inhibit topoisomerases involved in cancer cell proliferation. This dual action not only disrupts DNA replication but also enhances the compound's selectivity towards cancerous cells over normal cells .

Hybrid Drug Development

Dual-Action Compounds

The concept of hybrid drugs has gained traction in medicinal chemistry, where two biologically active compounds are combined into a single molecule to enhance therapeutic efficacy while minimizing side effects. This compound has been explored as a potential hybrid agent, combining its antibacterial properties with other therapeutic agents to combat infections more effectively and reduce resistance development .

Case Study: Hybrid Conjugates

One notable study synthesized hybrid conjugates of this compound with other pharmacologically active moieties, resulting in compounds that exhibited improved antibacterial activity and reduced cytotoxicity compared to their individual components .

Chemical Modifications and Synthesis

Synthetic Approaches

The synthesis of this compound involves various chemical modifications to enhance its biological activity. Research has focused on optimizing synthetic pathways to produce derivatives with improved solubility and bioavailability .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial or anticancer effects.

In the case of antibacterial activity, this compound targets bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death.

Comparison with Similar Compounds

6-Bromo-7-fluoroquinoline (CAS 127827-52-5)

- Molecular Formula : C₉H₅BrFN

- Molecular Weight : 226.05 g/mol

- Purity : ≥98% (HPLC)

- Application : Intermediate in organic synthesis.

- Key Differences: The bromine and fluorine substituents are at positions 6 and 7, respectively, leading to distinct electronic and steric properties compared to 7-Bromo-5-fluoroquinoline. This positional isomerism may alter reactivity in cross-coupling reactions or metalation processes .

7-Bromo-8-fluoroquinoline (CAS 1375107-95-1)

- Molecular Formula : C₉H₅BrFN

- Molecular Weight : 226.05 g/mol

- Storage : Stable at room temperature.

- Application : Research reagent in medicinal chemistry.

8-(Bromomethyl)-6-fluoroquinoline (CAS 926262-79-5)

- Molecular Formula : C₁₀H₇BrFN

- Molecular Weight : 240.07 g/mol

- Physical Properties : Includes a bromomethyl group, enhancing its utility in alkylation reactions.

- Application : Used as a pharmaceutical impurity reference standard.

- Key Differences: The bromomethyl substituent increases molecular weight and introduces a reactive site for further functionalization, unlike the simpler halogen substituents in this compound .

Biological Activity

7-Bromo-5-fluoroquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The incorporation of bromine and fluorine atoms into its structure enhances its reactivity and potential as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in DNA replication and transcription. It targets bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial cell division. By stabilizing the enzyme-DNA complex, the compound disrupts DNA replication, leading to bacterial cell death .

Key Mechanisms:

- Inhibition of DNA Gyrase: Prevents the binding of initiation proteins, inhibiting replication initiation.

- Inhibition of Topoisomerase IV: Prevents decatenation, essential for separating genetic material during cell division.

- Induction of Apoptosis: In cancer cells, it can induce apoptosis by disrupting normal cell cycle progression .

Biological Activities

The compound has been investigated for various biological activities, including:

-

Antibacterial Activity:

- Effective against a range of Gram-positive and Gram-negative bacteria.

- Mechanism involves targeting bacterial enzymes critical for DNA processes.

- Antiviral Properties:

- Anticancer Potential:

Comparative Analysis with Similar Compounds

The unique substitution pattern of bromine and fluorine in this compound distinguishes it from other quinoline derivatives. Below is a comparative analysis:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 7, Fluorine at position 5 | Antibacterial, Anticancer |

| 5-Bromo-7-fluoroquinoline | Bromine at position 5, Fluorine at position 7 | Different antibacterial profile |

| 7-Fluoroquinoline | Lacks bromine atom | Lower antibacterial potency |

| 5,7-Difluoroquinoline | Contains two fluorine atoms | Enhanced activity against resistant strains |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

-

Antibacterial Efficacy:

A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus, outperforming traditional antibiotics . -

Cytotoxic Effects on Cancer Cells:

Research indicated that this compound induced apoptosis in human colorectal cancer cells through the activation of caspase pathways . -

Synergistic Effects with Other Drugs:

In combination therapies, this compound showed enhanced efficacy when used alongside existing antibiotics, delaying the onset of resistance in bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-5-fluoroquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation (bromination and fluorination) on the quinoline backbone. Aprotic solvents like DMF or THF are often used, with temperature control (e.g., bromination at 0–5°C and fluorination at elevated temperatures, 60–80°C) to minimize side reactions . Optimization via Design of Experiments (DoE) can systematically vary parameters (solvent, catalyst, stoichiometry) to improve yields. For purity, column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol is recommended.

| Synthetic Step | Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | DCM, 0°C, NBS | 50-65% | Regioselectivity control |

| Fluorination | DMF, KF, 80°C | 40-55% | Competing side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons and carbon environments. NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic-F) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., M+ peak at m/z 226.05 for CHBrFN) .

- X-Ray Crystallography : Resolves regiochemical ambiguities but requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer : Store at room temperature (RT) in amber vials under inert gas (argon) to prevent degradation . Solubility varies:

- Polar solvents : DMSO (>10 mM), methanol (limited solubility).

- Non-polar solvents : Ethyl acetate (moderate), hexane (poor).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP with 20% exact exchange) calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites . Basis sets like 6-311+G(d,p) are suitable for halogens. Validation against experimental UV-Vis spectra (λ ~ 280 nm) ensures accuracy .

Q. What strategies resolve contradictions between experimental data and computational predictions for halogenated quinolines?

- Methodological Answer :

- Parameter Calibration : Adjust DFT functionals (e.g., CAM-B3LYP for charge-transfer systems) or include solvent effects (PCM model) .

- Error Analysis : Compare computed vs. experimental NMR chemical shifts. Deviations >5 ppm suggest inadequate treatment of electron correlation .

- Multi-Method Validation : Cross-check with MP2 or CCSD(T) for critical reaction barriers .

Q. How can mechanistic studies guide regioselective functionalization of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to steer electrophilic attacks. For example, lithiation at C8 followed by quenching with electrophiles .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at competing sites quantifies transition-state differences.

- In Situ Monitoring : ReactIR tracks intermediate formation during bromo-fluoro exchange to optimize regioselectivity .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.